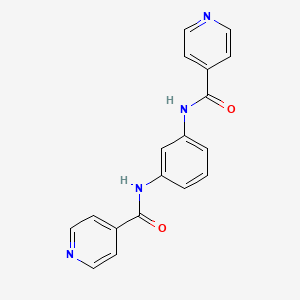
N,N'-1,3-phenylenediisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-1,3-phenylenediisonicotinamide, also known as PDI, is a chemical compound that belongs to the class of isonicotinamide derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
N,N'-1,3-phenylenediisonicotinamide works by binding to the hydrophobic regions of proteins, leading to changes in their conformation and stability. This property of this compound makes it a valuable tool for studying protein folding and aggregation. Additionally, this compound can bind to metal ions, which can affect the function and structure of proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. This compound can also prevent the formation of toxic oligomers, which are known to contribute to the pathogenesis of neurodegenerative diseases. Moreover, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N'-1,3-phenylenediisonicotinamide is its ability to selectively bind to hydrophobic regions of proteins, which makes it a valuable tool for studying protein folding and aggregation. Additionally, this compound can be used as a fluorescent probe for the detection of metal ions in biological samples. However, one of the limitations of this compound is its potential toxicity, which can affect the results of experiments.
Future Directions
There are several future directions for the use of N,N'-1,3-phenylenediisonicotinamide in scientific research. One potential application is the development of this compound-based therapeutics for neurodegenerative diseases. Another direction is the use of this compound as a tool for studying protein-protein interactions and protein aggregation in living cells. Furthermore, this compound can be utilized for the detection of metal ions in environmental samples, which can have implications for public health.
Conclusion
In conclusion, this compound is a valuable chemical compound that has been extensively used in scientific research due to its unique properties and potential applications. Its ability to selectively bind to hydrophobic regions of proteins makes it a valuable tool for studying protein folding and aggregation. Additionally, this compound has been investigated as a potential therapeutic agent for neurodegenerative diseases. However, its potential toxicity should be taken into consideration when designing experiments. There are several future directions for the use of this compound in scientific research, including the development of this compound-based therapeutics and the use of this compound for the detection of metal ions in environmental samples.
Synthesis Methods
N,N'-1,3-phenylenediisonicotinamide can be synthesized through a multi-step process that involves the reaction of isonicotinic acid with benzene-1,3-diamine. The resulting compound is then treated with acetic anhydride to obtain this compound. The purity and yield of this compound can be improved by using different solvents and purification techniques.
Scientific Research Applications
N,N'-1,3-phenylenediisonicotinamide has been extensively used in scientific research as a fluorescent probe for protein folding, misfolding, and aggregation studies. It has also been utilized as a ligand for metal ions, which can be used for the detection of metal ions in biological samples. Moreover, this compound has been investigated as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
properties
IUPAC Name |
N-[3-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(13-4-8-19-9-5-13)21-15-2-1-3-16(12-15)22-18(24)14-6-10-20-11-7-14/h1-12H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEZIXINHILGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)
![1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5807187.png)
![4-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5807195.png)

![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)


![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5807254.png)
